
tert-Butyl 3-amino-2-ethylazetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-etilazetidina-1-carboxilato de terc-butilo: es un compuesto químico con la fórmula molecular C10H19NO2. Es un derivado de la azetidina, un anillo de cuatro miembros que contiene nitrógeno.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 3-amino-2-etilazetidina-1-carboxilato de terc-butilo normalmente implica los siguientes pasos:
Formación del Anillo Azetidina: El anillo de azetidina se puede sintetizar mediante reacciones de ciclación que involucran precursores apropiados.
Introducción del Grupo Terc-butilo: El grupo terc-butilo se introduce utilizando cloroformiato de terc-butilo en presencia de una base como la trietilamina.
Aminación: El grupo amino se introduce a través de reacciones de sustitución nucleofílica.
Métodos de Producción Industrial
Los métodos de producción industrial para el 3-amino-2-etilazetidina-1-carboxilato de terc-butilo a menudo implican condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Estos métodos pueden incluir:
Síntesis de Flujo Continuo: Este método permite un mejor control sobre las condiciones de reacción y la escalabilidad.
Procesos Catalíticos: Utilización de catalizadores para mejorar las velocidades de reacción y la selectividad.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 3-amino-2-etilazetidina-1-carboxilato de terc-butilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en aminas u otras formas reducidas.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes Reductores: Hidruro de aluminio y litio, borohidruro de sodio.
Bases: Trietilamina, hidróxido de sodio.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
El 3-amino-2-etilazetidina-1-carboxilato de terc-butilo tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis orgánica.
Biología: Investigado por sus posibles actividades biológicas.
Medicina: Explorado como intermedio en la síntesis de compuestos farmacéuticos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 3-amino-2-etilazetidina-1-carboxilato de terc-butilo implica su interacción con objetivos y vías moleculares. El compuesto puede actuar mediante:
Unión a Enzimas: Inhibición o activación de enzimas específicas.
Modulación de Receptores: Interacción con receptores celulares para provocar respuestas biológicas.
Participación en la Vía: Participación en vías metabólicas o de señalización.
Comparación Con Compuestos Similares
Compuestos Similares
- 3-Etinilazetidina-1-carboxilato de terc-butilo
- 3-Aminoazetidina-1-carboxilato de terc-butilo
Singularidad
El 3-amino-2-etilazetidina-1-carboxilato de terc-butilo es único debido a sus características estructurales específicas, como la presencia del grupo terc-butilo y el anillo de azetidina. Estas características confieren propiedades químicas y biológicas distintas, lo que lo hace valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C10H20N2O2 |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
tert-butyl 3-amino-2-ethylazetidine-1-carboxylate |
InChI |
InChI=1S/C10H20N2O2/c1-5-8-7(11)6-12(8)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3 |
Clave InChI |
BLZWLQUJBOAUOJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(CN1C(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



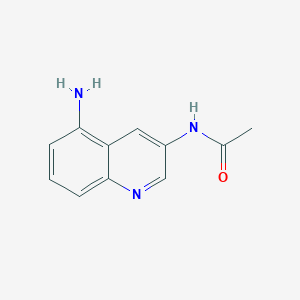

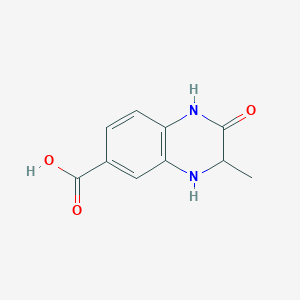
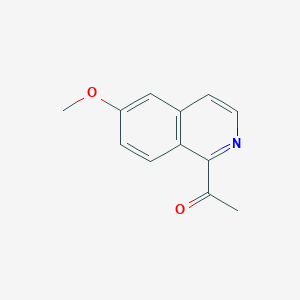


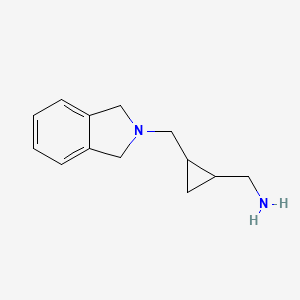
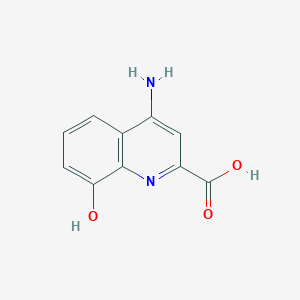



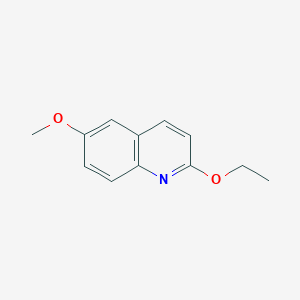
![N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11898421.png)
